molecular formula C13H18ClNO3S2 B2752184 3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2034400-16-1

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2752184
CAS RN: 2034400-16-1
M. Wt: 335.86
InChI Key: AGPDRHFRFXJVSR-UHFFFAOYSA-N
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Description

3-chloro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "compound X" and has been extensively studied for its unique properties and potential therapeutic benefits.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been explored for their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity and Mode of Action

Research on chlorsulfuron, a compound related to benzenesulfonamides, has provided insights into the biological basis for its selectivity as a herbicide for cereals. The ability of tolerant plants to metabolize chlorsulfuron into inactive products explains its selective action against broadleaf weeds while sparing crops like wheat and barley (Sweetser, Schow, & Hutchison, 1982). Additionally, the inhibition of plant cell division by chlorsulfuron demonstrates its mode of action, providing a foundation for developing more selective and effective herbicides (Ray, 1982).

Anti-HIV and Antifungal Activities

The synthesis of new benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety has been studied for their potential anti-HIV and antifungal activities. This research highlights the importance of chemical modifications in benzenesulfonamide structures to enhance their biological activities, offering pathways for the development of new therapeutic agents (Zareef et al., 2007).

Anticancer Potential

The study of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylmethylthio)benzenesulfonamide derivatives has shown promising in vitro antitumor activity against a range of human tumor cell lines. This research indicates the potential of benzenesulfonamide derivatives in the development of new anticancer drugs (Sławiński et al., 2012).

Environmental Impact and Degradation Studies

Investigations into the degradation of chlorsulfuron in soil have provided valuable information on the environmental impact of herbicides related to benzenesulfonamides. Understanding the factors that influence the persistence and breakdown of these compounds in the environment aids in assessing their long-term ecological effects and in developing strategies for mitigating potential risks (Joshi, Brown, & Romesser, 1985).

properties

IUPAC Name

3-chloro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S2/c1-18-13(5-7-19-8-6-13)10-15-20(16,17)12-4-2-3-11(14)9-12/h2-4,9,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPDRHFRFXJVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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